![molecular formula C20H15ClN4O B2542225 4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-84-2](/img/structure/B2542225.png)

4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

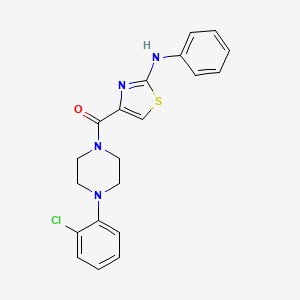

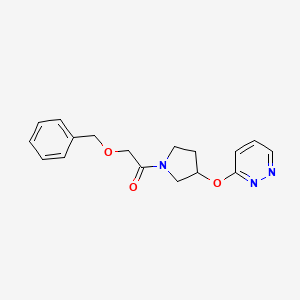

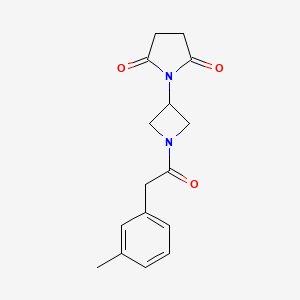

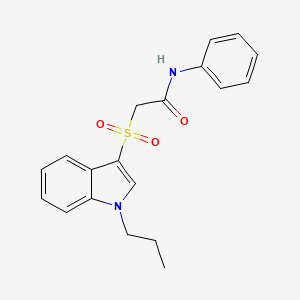

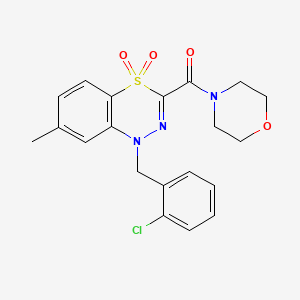

“4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems and are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of such compounds has seen significant advancements in recent years . Various methodologies have been employed for the synthesis of these scaffolds, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The molecular structure of this compound is part of the benzo[4,5]imidazo[1,2-a]pyrimidines category . These are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and involve a wide range of methodologies . Detailed synthetic pathways of each methodology have been demonstrated in the literature .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on imidazo[1,2-a]pyrimidines, a core structure related to "4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide," has explored their synthesis and potential biological activities. For instance, Starrett et al. (1989) reported on the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents, demonstrating the versatility of imidazo[1,2-a]pyrimidine derivatives in drug development (Starrett et al., 1989). Although their compounds did not show significant antisecretory activity, some displayed good cytoprotective properties, highlighting the therapeutic potential of structurally related compounds.

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) developed a method for the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including a compound structurally similar to "this compound" (Ye et al., 2012). This study underscores the importance of analytical methods in ensuring the quality of pharmaceutical compounds, offering insights into the characterization and quality control of complex molecular entities.

Antiviral and Antineoplastic Activities

Hamdouchi et al. (1999) designed and synthesized a series of imidazo[1,2-a]pyridines with antirhinovirus activities, revealing the potential of these compounds in antiviral therapy (Hamdouchi et al., 1999). Similarly, Abdel-Hafez (2007) explored the antineoplastic activity of benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, demonstrating their variable antineoplastic activity against certain cancer cell lines (Abdel-Hafez, 2007).

Chemical Synthesis and Materials Science

Research has also focused on the synthesis of novel compounds and materials featuring the imidazo[1,2-a]pyrimidine motif. Akutsu et al. (1998) reported on the preparation of novel aromatic polyimides with high thermal resistance, utilizing imidazole derivatives in the synthesis of high-performance polymers (Akutsu et al., 1998).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have been reported to bind with various living systems .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives, which share a similar structure, have been utilized as the core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to a more potent and longer-lasting effect .

Biochemical Pathways

It is known that compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have the ability to inhibit certain enzymes . This suggests that 4-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide may also interact with specific enzymes and affect their associated biochemical pathways.

Pharmacokinetics

For instance, imidazopyridine, a similar compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Result of Action

It is known that compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have been utilized in the development of covalent anticancer agents . These agents have shown potent anticancer activity in preliminary bio-evaluation screenings .

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSWBSNXRFXNRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride](/img/structure/B2542143.png)

![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)

![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)